Xyloidone
Overview
Description
Dehydro-alpha-lapachone is a naturally occurring compound derived from lapachol, a naphthoquinone found in the heartwood of certain trees such as Tabebuia avellanedae. This compound has garnered significant attention due to its diverse biological activities, including its potential as an antivascular agent .
Mechanism of Action
Target of Action
Xyloidone, also known as Dehydro-alpha-lapachone, is a type of naphthoquinone . Naphthoquinones are known to have multiple biological activities due to their structural characteristics that allow them to receive and transfer electrons . They can affect the functions of topoisomerases enzymes, which play a crucial role in DNA replication . Therefore, they can interfere in several biochemical mechanisms of cells .
Mode of Action
The mode of action of this compound involves its interaction with its primary targets, the topoisomerases enzymes . By receiving and transferring electrons, this compound can affect the functions of these enzymes, leading to interference in several biochemical mechanisms of cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication process, specifically the function of topoisomerases enzymes . By interfering with these enzymes, this compound can disrupt the normal cell cycle, which can lead to cell death .
Pharmacokinetics
It’s known that dehydro-alpha-lapachone has a half-life of 17 hours in plasma after intraperitoneal dosing .
Result of Action
The result of this compound’s action on cells can lead to cell death, particularly in cancer cells . It has been shown to have anti-vascular effects, inhibiting vessel regeneration, interfering with vessel anastomosis, and limiting plexus formation . Furthermore, it induces vascular pruning and growth delay in orthotopic mammary tumors in mice .
Biochemical Analysis
Biochemical Properties
Xyloidone plays a role in biochemical reactions due to its structural characteristics that allow it to receive and transfer electrons . This ability to transfer electrons allows it to affect the functions of topoisomerases enzymes , which are crucial for DNA replication. Therefore, this compound can interfere in several biochemical mechanisms of cells .
Cellular Effects
This compound has been found to exhibit antifungal activity, completely inhibiting the mycelial growth of certain fungi such as B. cinerea, Colletotrichum acutatum Simmonds, Colletotrichum gloeosporioides Simmonds, M. grisea, and Pythium ultimum Trow . This suggests that this compound may influence cell function by disrupting the growth and development of these fungi.
Molecular Mechanism
Its ability to receive and transfer electrons suggests that it may interact with biomolecules in a way that disrupts their normal function . For instance, it may inhibit or activate enzymes, leading to changes in gene expression .
Metabolic Pathways
Its ability to receive and transfer electrons suggests that it may interact with enzymes or cofactors in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydro-alpha-lapachone can be synthesized through various methods. One common approach involves the photochemical transformation of lapachol. Additionally, it can be isolated from fungi and insects . Another method involves the microbiological synthesis of dehydro-alpha-lapachone from lapachol using probiotics .
Industrial Production Methods: Industrial production of dehydro-alpha-lapachone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Dehydro-alpha-lapachone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have distinct biological activities .
Scientific Research Applications
Dehydro-alpha-lapachone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other naphthoquinone derivatives.
Biology: Studies have shown its potential in inhibiting cell adhesion and vessel regeneration, making it a candidate for antivascular therapy
Medicine: It has been investigated for its anticancer properties, particularly in targeting cell adhesion pathways and promoting ubiquitination of the Rho-GTPase Rac1
Industry: Its derivatives are used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
- Alpha-lapachone
- Beta-lapachone
- Lapachol
- Xyloidone
Comparison: Dehydro-alpha-lapachone is unique due to its specific mechanism of action involving the ubiquitination of Rac1. While other similar compounds like alpha-lapachone and beta-lapachone also exhibit biological activities, dehydro-alpha-lapachone’s ability to target cell adhesion pathways sets it apart .
Properties
IUPAC Name |
2,2-dimethylbenzo[g]chromene-5,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-15(2)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-15/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFHAMHRUCUSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165176 | |
Record name | Xyloidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15297-92-4 | |
Record name | Xyloidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015297924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xyloidone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xyloidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Q 99 2,2-Dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYLOIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305WY61CUF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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